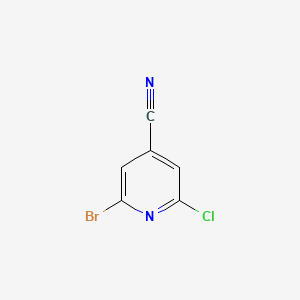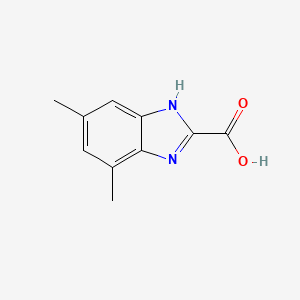
4,6-Dimethylbenzimidazole-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethylbenzimidazole-2-carboxylic Acid is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological and pharmacological activities. The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. This unique structure imparts significant chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzimidazole-2-carboxylic Acid typically involves the reaction of 4,6-dimethyl-1,2-phenylenediamine with a carboxylic acid derivative. One common method is the condensation reaction between 4,6-dimethyl-1,2-phenylenediamine and formic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4,6-Dimethylbenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
4,6-Dimethylbenzimidazole-2-carboxylic Acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Dimethylbenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. The carboxylic acid group plays a crucial role in binding to the active site of the enzyme, while the methyl groups enhance the compound’s stability and bioavailability.
相似化合物的比较
Benzimidazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
2-Methylbenzimidazole: A derivative with a methyl group at the 2 position.
Uniqueness: 4,6-Dimethylbenzimidazole-2-carboxylic Acid is unique due to the presence of both methyl groups and a carboxylic acid group. These functional groups enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications.
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
4,6-dimethyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(12-8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI 键 |
HJQJNYPECRVVLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


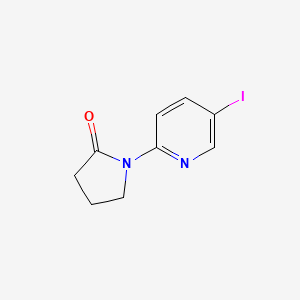
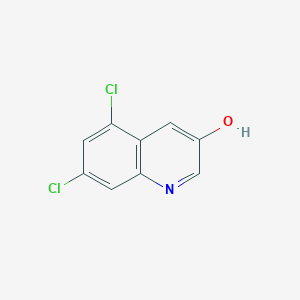

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
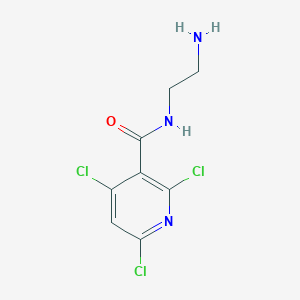
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)

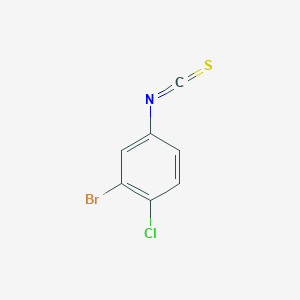
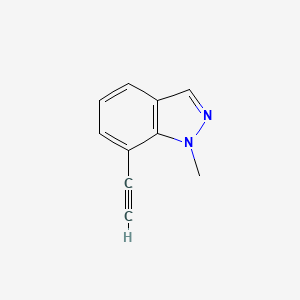
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)

